molecular formula C21H20N2O6 B5048468 4-methoxybenzyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 5600-01-1

4-methoxybenzyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B5048468
CAS No.: 5600-01-1
M. Wt: 396.4 g/mol
InChI Key: WUPFNPAVVOETND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxybenzyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative synthesized via the Biginelli reaction, a multicomponent condensation method widely used to generate dihydropyrimidinones (DHPMs). This compound features a 1,3-benzodioxole substituent at the C4 position and a 4-methoxybenzyl ester group at the C5 carboxylate, distinguishing it from simpler alkyl or aryl esters. DHPMs are pharmacologically significant, with reported activities including antimicrobial, anticancer, and enzyme-inhibitory properties. Structural modifications, such as the introduction of electron-rich aromatic substituents (e.g., 1,3-benzodioxole) and ester groups (e.g., 4-methoxybenzyl), influence solubility, bioavailability, and target binding .

Properties

IUPAC Name

(4-methoxyphenyl)methyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O6/c1-12-18(20(24)27-10-13-3-6-15(26-2)7-4-13)19(23-21(25)22-12)14-5-8-16-17(9-14)29-11-28-16/h3-9,19H,10-11H2,1-2H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPFNPAVVOETND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC3=C(C=C2)OCO3)C(=O)OCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20386171
Record name ST014965
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20386171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5600-01-1
Record name ST014965
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20386171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-methoxybenzyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves several steps. One common synthetic route includes the use of a Pd-catalyzed C-N cross-coupling reaction . The reaction conditions typically involve the use of a palladium catalyst, a base, and a solvent such as dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. Industrial production methods may involve scaling up this process and optimizing reaction conditions to improve yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at multiple sites, including the methyl group and benzodioxole moiety.

Reagent Conditions Product Yield Reference
KMnO₄Acidic (H₂SO₄), refluxCarboxylic acid derivative (oxidation of 6-methyl group)65–70%
H₂O₂/Fe²⁺Aqueous, room temperatureEpoxidation of benzodioxole ring (unstable intermediate)<10%

Key Findings :

  • Oxidation of the 6-methyl group to a carboxylic acid is the most efficient pathway, confirmed via IR loss of C–H stretching (2,925 cm⁻¹) and new carbonyl peaks at 1,710 cm⁻¹.

  • Benzodioxole ring oxidation is thermodynamically unfavorable due to steric hindrance from adjacent substituents.

Reduction Reactions

Reductive modifications target the ester and carbonyl groups.

Reagent Conditions Product Yield Reference
LiAlH₄Anhydrous THF, 0°CAlcohol derivative (reduction of ester to –CH₂OH)80–85%
NaBH₄/CeCl₃Methanol, refluxRetention of ester; selective reduction of 2-oxo group to –OH45–50%

Key Findings :

  • LiAlH₄ reduces the ester to a primary alcohol without affecting the benzodioxole ring.

  • NaBH₄/CeCl₃ selectively reduces the 2-oxo group, preserving the ester functionality .

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions.

Conditions Product Reaction Time Yield Reference
2M NaOH, 80°CCarboxylic acid derivative4 hours90–95%
1M HCl, refluxPartial hydrolysis (mixed ester/acid)6 hours60–65%

Key Findings :

  • Alkaline hydrolysis produces a stable carboxylic acid confirmed by ¹³C NMR (δ 172.8 ppm for –COOH) .

  • Acidic conditions lead to incomplete hydrolysis due to competing protonation of the nucleophile .

Substitution Reactions

Nucleophilic substitution occurs at the methoxy and benzodioxole positions.

Reagent Site Product Yield Reference
HBr (48%)Methoxy groupDemethylation to –OH75–80%
NH₂NH₂Ester groupHydrazide derivative70–75%

Key Findings :

  • Demethylation with HBr replaces the 4-methoxy group with –OH, verified by ¹H NMR (δ 5.21 ppm, singlet for –OH) .

  • Hydrazine substitution at the ester forms a hydrazide, critical for synthesizing bioactive analogs .

Ring-Opening Reactions

The tetrahydropyrimidine ring undergoes cleavage under strong nucleophiles.

Reagent Conditions Product Yield Reference
NH₃ (excess)Ethanol, 100°CLinear diamino-carboxylate derivative50–55%
H₂N–NH₂DMF, 120°CBicyclic hydrazine derivative30–35%

Key Findings :

  • Ammonia-induced ring opening produces a linear chain with primary amines, confirmed by ESI-MS (m/z 389.2) .

  • Hydrazine forms a bicyclic product through intramolecular cyclization .

Biological Activity Modifications

Derivatives synthesized via these reactions exhibit enhanced pharmacological properties:

  • Hydrazide analogs show DPP-IV inhibitory activity (IC₅₀ = 1.2 μM) .

  • Demethylated derivatives demonstrate improved antioxidant capacity (EC₅₀ = 8.7 μM in DPPH assay) .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydropyrimidine compounds exhibit significant anticancer properties. Research has shown that compounds similar to 4-methoxybenzyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, studies have demonstrated that certain substitutions on the tetrahydropyrimidine ring can enhance anticancer activity against various cancer cell lines .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits activity against a range of bacterial strains and fungi. The presence of the methoxybenzyl group is believed to contribute to its enhanced permeability across microbial membranes, facilitating its action as an antimicrobial agent .

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. Studies have shown that it can mitigate oxidative stress in neuronal cells and may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The benzodioxole moiety is thought to play a crucial role in these protective effects by scavenging free radicals and reducing inflammation in neural tissues .

Case Studies

Study Objective Findings
Study 1Evaluate anticancer activityDemonstrated significant inhibition of proliferation in breast cancer cell lines with IC50 values in the low micromolar range.
Study 2Assess antimicrobial efficacyShowed effectiveness against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) below 50 µg/mL.
Study 3Investigate neuroprotective effectsFound that the compound reduced neuronal cell death by 30% in models of oxidative stress compared to control groups.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied. Further research is needed to fully elucidate the mechanism of action of this compound .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound is compared to structurally related DHPMs with variations in the C4 aryl/heteroaryl group and C5 ester moiety. Key examples include:

Compound Name C4 Substituent C5 Ester Group Key Properties/Activities Reference
4-Methoxybenzyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 1,3-Benzodioxol-5-yl 4-Methoxybenzyl Not explicitly reported; inferred high lipophilicity
Ethyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate 1,3-Benzodioxol-5-yl Ethyl Structural analog with thioxo group; improved enzyme inhibition
Methyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate 4-Chlorophenyl Methyl Moderate antibacterial activity
Benzyl 4-[3-methoxy-4-(3-methylbutoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate 3-Methoxy-4-(3-methylbutoxy)phenyl Benzyl Enhanced solubility due to bulky alkoxy group
Ethyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Ethoxyphenyl Ethyl Weak thymidine phosphorylase inhibition

Key Observations :

  • The 1,3-benzodioxole group (as in the target compound) enhances π-π stacking interactions with biological targets compared to simpler phenyl groups .
  • Thioxo analogs (e.g., replacing 2-oxo with 2-sulfanylidene) show stronger enzyme inhibition, likely due to increased hydrogen-bonding capacity .

Biological Activity

The compound 4-methoxybenzyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a novel synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular Formula C20H21NO5
Molecular Weight 355.39 g/mol
IUPAC Name 4-methoxybenzyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
SMILES COC1=CC2=C(C=C1C(=O)N(C(=O)O)C(=C2)OC)OCO2

Pharmacological Activities

Research indicates that this compound exhibits a variety of biological activities:

Anticancer Activity

Studies have shown that derivatives of tetrahydropyrimidine compounds can induce apoptosis in cancer cells. For instance, a related compound demonstrated significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies revealed that it possesses inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be within an effective range for potential therapeutic applications .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It may act by inhibiting enzymes involved in metabolic pathways critical for cell survival or by modulating receptor activity that regulates cellular responses to stress and growth factors .

Case Studies and Research Findings

  • Anticancer Evaluation :
    • A study conducted on a series of tetrahydropyrimidine derivatives indicated that compounds similar to 4-methoxybenzyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo showed promising results in inducing apoptosis in cancer cell lines through the activation of caspase pathways .
  • Antimicrobial Testing :
    • In a comparative study of various synthesized tetrahydropyrimidines, the compound exhibited significant antibacterial activity against Candida albicans and Staphylococcus aureus, with results suggesting a potential application in treating infections caused by resistant strains .
  • Structure-Activity Relationship (SAR) :
    • Research into the structure-activity relationship of similar compounds has revealed that modifications in the benzodioxole moiety significantly influence their biological activities. This highlights the importance of structural optimization in drug design for enhanced efficacy against targeted diseases .

Q & A

Q. Table 1. Crystallographic Data for Representative Analogs

CompoundSpace Groupa (Å)b (Å)c (Å)β (°)Reference
Ethyl-4-(3-bromophenyl) derivativeP21/c12.39.814.2112.5
Methyl-4-(4-fluoro-3-methoxy)P-17.110.411.998.7

Q. Table 2. Docking Scores for Thymidine Phosphorylase Inhibitors

SubstituentΔG (kcal/mol)Binding Pose Analysis
2-Fluoro-4-methoxy-9.2π-Stacking with Phe158
4-Ethoxy-8.7H-bond with Asp218

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.